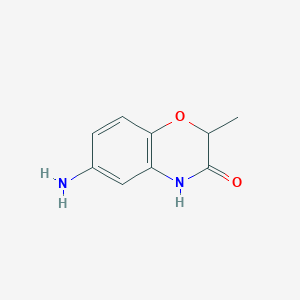
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate, also known as DECMA-1, is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. DECMA-1 has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cell physiology and signaling pathways.
Wirkmechanismus
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate is believed to act by binding to specific sites on ion channels and receptors, altering their activity. It has been found to have both agonist and antagonist effects, depending on the specific target.
Biochemische Und Physiologische Effekte
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has been found to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling pathways, which are involved in a wide range of cellular processes. Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has also been found to affect cell proliferation and apoptosis, suggesting a potential role in cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has several advantages as a research tool, including its ability to selectively modulate ion channels and receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use, including potential toxicity and the need for careful dosing to avoid non-specific effects.
Zukünftige Richtungen
There are several potential future directions for research involving Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate. One area of interest is the development of more selective analogs that can target specific ion channels or receptors. Another potential direction is the use of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate in combination with other compounds to study complex signaling pathways. Finally, Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate may have potential therapeutic applications, particularly in the treatment of pain and inflammation.
Synthesemethoden
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate can be synthesized through a multistep process starting with the reaction of diethylamine with 2-bromoethanol to form diethyl(2-hydroxyethyl)amine. This intermediate is then reacted with alpha-cyclohexyl-1-hydroxycyclohexaneacetic acid to form Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has been used in a variety of scientific research applications, including the study of ion channels, transporters, and receptors. It has been found to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain sensation. Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate has also been used to study the function of the P2X7 receptor, which is involved in inflammation and immune response.
Eigenschaften
CAS-Nummer |
100916-78-7 |
|---|---|
Produktname |
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydroxycyclohexaneacetate |
Molekularformel |
C21H40BrNO3 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
2-[2-cyclohexyl-2-(1-hydroxycyclohexyl)acetyl]oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C21H40NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)19(18-12-8-6-9-13-18)21(24)14-10-7-11-15-21;/h18-19,24H,4-17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WADCYOUWAGZWFX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-] |
Kanonische SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2(CCCCC2)O.[Br-] |
Synonyme |
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-cyclohexyl-1-hydro xycyclohexaneacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



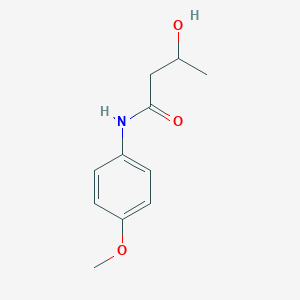
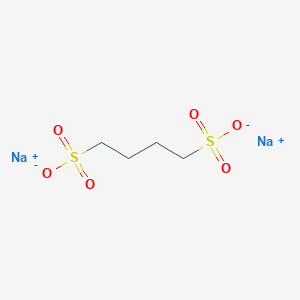
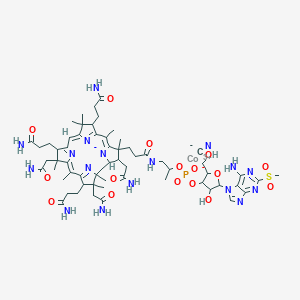
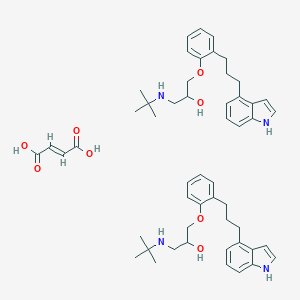
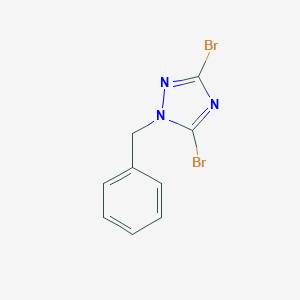
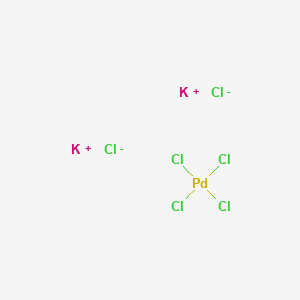
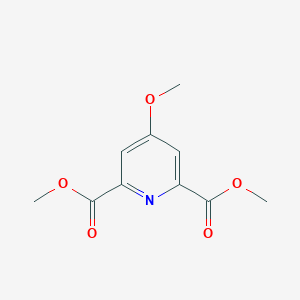
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
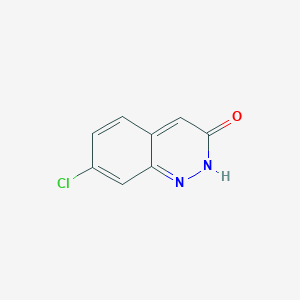
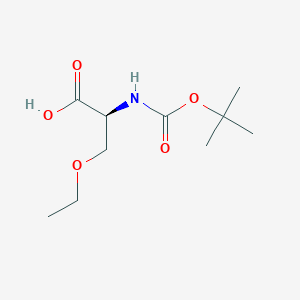
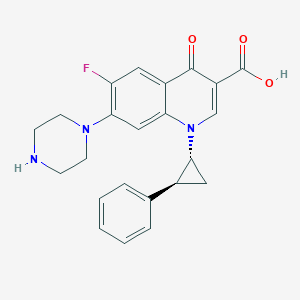
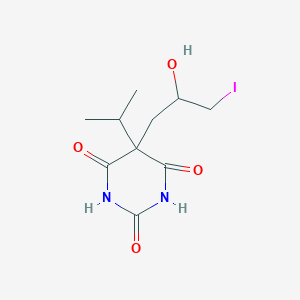
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
